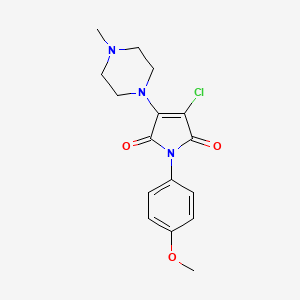

![molecular formula C15H15NO5S B5571929 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, starting from base materials like 4-amino-2-hydroxybenzoic acid. The process may include methylation, thiocyanation, ethylation, and oxidation stages to obtain the desired sulfonamide derivatives. For example, Wang Yu (2008) detailed the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, showcasing a methodology that might align with synthesizing compounds with similar structures (Wang Yu, 2008).

Applications De Recherche Scientifique

Electrochemical Properties : A study by Mandić, Nigović, and Šimunić (2004) investigated the electrochemical behavior of compounds similar to 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid. They found that the electrochemical reduction of these compounds predominantly results in hydrazo compounds, with the overall reduction following a DISP2 mechanism, ultimately leading to the formation of 5-amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Synthesis Methodologies : Wang Yu (2008) described the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This synthesis pathway indicates potential applications in the production of pharmaceutical intermediates (Wang Yu, 2008).

Crystal Structure Analysis : Smith, Wermuth, and White (2005) examined the crystal structure of a proton-transfer compound of 5-sulfosalicylic acid with 4-aminobenzoic acid, which is similar in structure to the compound . This research provides insights into the hydrogen-bonded polymeric network structures of such compounds (Smith, Wermuth, & White, 2005).

Material Science Applications : A study by Weisse, Keul, and Höcker (2001) discussed the copolymerization of 5-[(4-fluorophenyl)sulfonyl]-2-fluorobenzoic acid, which is structurally related to 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid, demonstrating its potential in the development of carboxylated poly(ether sulfone)s (Weisse, Keul, & Höcker, 2001).

Enzyme Inhibition Studies : Carta et al. (2013) investigated the inhibition of mammalian carbonic anhydrase isoforms by compounds including hydroxy-/dihydroxybenzoic acids and derivatives. This research indicates the potential of 5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid-like compounds in enzyme inhibition, which is crucial in drug discovery (Carta et al., 2013).

Propriétés

IUPAC Name |

5-[(4-ethylphenyl)sulfonylamino]-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO5S/c1-2-10-3-6-12(7-4-10)22(20,21)16-11-5-8-14(17)13(9-11)15(18)19/h3-9,16-17H,2H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUDRWUOESNGLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

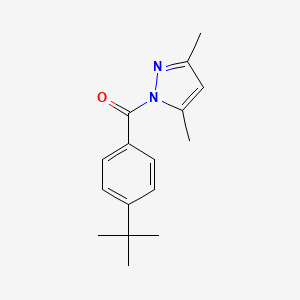

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

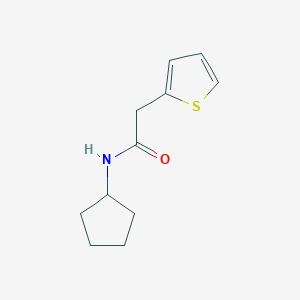

![methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

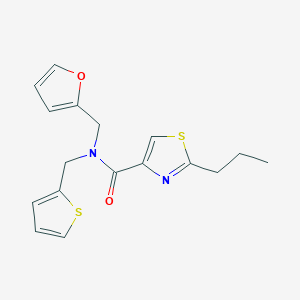

![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)